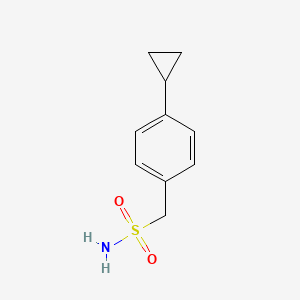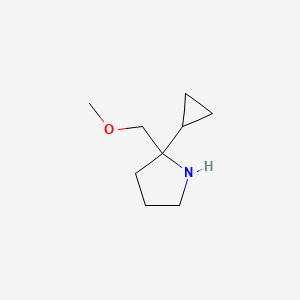
3-(3-Chloro-4-methylphenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methylphenyl)butan-2-ol is an organic compound with the molecular formula C11H15ClO It is a chlorinated derivative of butanol, featuring a phenyl ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)butan-2-ol typically involves the reaction of 3-chloro-4-methylbenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds under anhydrous conditions and is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-methylphenyl)butan-2-one.
Reduction: Formation of 3-(3-Chloro-4-methylphenyl)butane.
Substitution: Formation of 3-(3-Methoxy-4-methylphenyl)butan-2-ol or 3-(3-Cyano-4-methylphenyl)butan-2-ol.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloro-4-methylphenyl)butan-2-one
- 3-(3-Methoxy-4-methylphenyl)butan-2-ol
- 3-(3-Cyano-4-methylphenyl)butan-2-ol
Uniqueness
3-(3-Chloro-4-methylphenyl)butan-2-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H15ClO/c1-7-4-5-10(6-11(7)12)8(2)9(3)13/h4-6,8-9,13H,1-3H3 |
InChI Key |
NXTREEVPTBIUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C(C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Tert-butylamino)methyl]phenol](/img/structure/B13255157.png)

![({[3-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13255167.png)
![(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13255170.png)
![[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13255171.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride](/img/structure/B13255193.png)
![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate](/img/structure/B13255196.png)
![benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate](/img/structure/B13255200.png)
amine](/img/structure/B13255201.png)
amine](/img/structure/B13255215.png)
![(Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13255218.png)

